Cyclobutanone, 2,2,3,3-tetramethyl-
Description
Significance of Cyclobutanone (B123998) Ring Systems in Contemporary Organic Synthesis
Cyclobutanone and its substituted analogues are highly valued building blocks in modern organic synthesis due to the inherent ring strain of the four-membered ring. This strain facilitates a variety of ring-opening and ring-expansion reactions, providing access to a diverse array of molecular architectures that would be challenging to construct through other means. The carbonyl group in cyclobutanones activates the ring system, making it susceptible to a range of chemical transformations.
Key synthetic applications of cyclobutanone systems include:
[2+2] Cycloadditions: The synthesis of cyclobutanones is often achieved through [2+2] cycloaddition reactions, a powerful method for forming four-membered rings.
Ring Expansion: Cyclobutanones can be converted into larger ring systems, such as cyclopentanones and cyclohexanones, through various rearrangement reactions.
Ring-Opening Reactions: The strained C-C bonds of the cyclobutanone ring can be cleaved under thermal, photochemical, or catalytic conditions to yield linear aliphatic compounds.
Precursors to Complex Molecules: The unique reactivity of cyclobutanones makes them valuable intermediates in the total synthesis of natural products and other complex organic molecules.
The presence of substituents on the cyclobutanone ring, such as the four methyl groups in 2,2,3,3-tetramethylcyclobutanone, can significantly influence the reactivity and stereochemical outcome of these transformations.
Historical Development of Substituted Cyclobutanone Research
The study of cyclobutane (B1203170) derivatives dates back to the early 20th century, with initial investigations focusing on their synthesis and the characterization of their physical properties. The development of new synthetic methodologies, particularly in the mid-20th century, such as the use of ketene (B1206846) cycloadditions, greatly expanded the accessibility of substituted cyclobutanones.
Early research was largely driven by a fundamental interest in the effects of ring strain on chemical bonding and reactivity. Over time, the focus shifted towards harnessing the synthetic potential of these strained rings. The discovery that cyclobutanones could undergo a variety of synthetically useful transformations, such as the Favorskii rearrangement and various photochemical reactions, solidified their importance in the synthetic chemist's toolbox.
Research into polysubstituted cyclobutanones, including tetramethylated derivatives, has been a more recent development. These studies have often been aimed at understanding the steric and electronic effects of the substituents on the reactivity of the cyclobutanone core and exploring their potential in materials science and medicinal chemistry. For instance, the related compound 2,2,4,4-tetramethylcyclobutanedione is a key precursor to 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO), a monomer used in the production of specialty polyesters. wikipedia.org
Scope and Research Focus on Cyclobutanone, 2,2,3,3-tetramethyl-
Despite the broad interest in substituted cyclobutanones, a comprehensive body of research specifically dedicated to Cyclobutanone, 2,2,3,3-tetramethyl- is notably limited in the publicly available scientific literature. Much of the available data pertains to its isomers, such as 2,2,4,4-tetramethylcyclobutanedione and 2,3,3,4-tetramethylcyclobutanone.
This article, therefore, aims to consolidate the available information on Cyclobutanone, 2,2,3,3-tetramethyl-, while also drawing logical inferences from the well-documented chemistry of its isomers and other polysubstituted cyclobutanones. The focus will be on the fundamental chemical properties and reactivity of this compound, highlighting areas where further investigation is warranted. Due to the scarcity of specific research, this article will, where necessary, discuss the chemistry of tetramethylated cyclobutanones as a class to provide a comprehensive understanding.
Detailed Research Findings
Due to the limited specific research on Cyclobutanone, 2,2,3,3-tetramethyl-, this section will present available data and supplement it with information on closely related isomers to provide a more complete picture.
Synthesis and Properties
The synthesis of 2,2,3,3-tetramethylcyclobutanone is not well-documented in the literature. However, general methods for the synthesis of substituted cyclobutanones can be considered. A plausible route would be the [2+2] cycloaddition of a ketene with a suitably substituted alkene. For example, the dimerization of dimethylketene (B1620107), generated from isobutyryl chloride, yields 2,2,4,4-tetramethylcyclobutanedione. wikipedia.org A similar strategy involving a tetrasubstituted alkene could potentially be employed for the synthesis of the 2,2,3,3-isomer.
Table 1: Physical and Chemical Properties of Tetramethylated Cyclobutanone Isomers
| Property | 2,2,3,3-tetramethylcyclobutanone (Predicted/Inferred) | 2,3,3,4-tetramethylcyclobutanone nih.gov | 2,2,4,4-tetramethylcyclobutanedione wikipedia.org |
| IUPAC Name | 2,2,3,3-Tetramethylcyclobutan-1-one | 2,3,3,4-Tetramethylcyclobutan-1-one | 2,2,4,4-Tetramethylcyclobutane-1,3-dione |
| Molecular Formula | C₈H₁₄O | C₈H₁₄O | C₈H₁₂O₂ |
| Molar Mass | 126.20 g/mol | 126.20 g/mol | 140.18 g/mol |
| Appearance | Likely a liquid or low-melting solid | - | White solid |
| Melting Point | - | - | 112-115 °C |
| Boiling Point | - | - | - |
Spectroscopic Data
Specific spectroscopic data for 2,2,3,3-tetramethylcyclobutanone is not widely published. However, based on its structure and data from related compounds, the following spectral characteristics can be anticipated:
¹H NMR: Due to the high degree of symmetry, the proton NMR spectrum is expected to be relatively simple. The spectrum would likely show singlets for the methyl groups. The exact chemical shifts would depend on the specific magnetic environment of each methyl group.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the quaternary carbons bearing the methyl groups, and the methyl carbons themselves. The carbonyl carbon signal would be expected in the downfield region, typical for ketones.
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch in a strained four-membered ring would be a prominent feature in the IR spectrum, likely appearing at a higher wavenumber (around 1780 cm⁻¹) compared to a non-strained ketone.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of small neutral molecules such as carbon monoxide or ethylene (B1197577), as well as the formation of stable carbocations through ring cleavage. The mass spectrum of the related 2,3,3,4-tetramethylcyclobutanone is available in the NIST database. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3-tetramethylcyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)5-6(9)8(7,3)4/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWOPBVTWAAMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C1(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481188 | |
| Record name | Cyclobutanone, 2,2,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4070-14-8 | |
| Record name | Cyclobutanone, 2,2,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50481188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3-tetramethylcyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies for Cyclobutanone, 2,2,3,3 Tetramethyl
Strategies for Constructing the Tetramethylated Cyclobutanone (B123998) Core
The construction of the 2,2,3,3-tetramethylcyclobutanone framework relies on several key synthetic approaches, each with its own set of advantages and limitations.
[2+2] Cycloaddition Reactions (e.g., Ketenes with Alkenes)
The [2+2] cycloaddition of a ketene (B1206846) with an alkene is a powerful method for forming four-membered rings. wikipedia.orglibretexts.orgyoutube.com In the context of 2,2,3,3-tetramethylcyclobutanone, this would involve the reaction of dimethylketene (B1620107) with isobutylene. Dimethylketene is a highly reactive intermediate that can be generated in situ. For instance, the dehydrohalogenation of isobutyryl chloride using a base like triethylamine (B128534) produces dimethylketene, which can then dimerize to form 2,2,4,4-tetramethylcyclobutane-1,3-dione. wikipedia.org
Ketenes are notable for their ability to participate in thermal [2+2] cycloadditions, a reaction that is typically photochemically allowed for simple alkenes. libretexts.orgyoutube.com This is attributed to the unique orbital arrangement of ketenes, which allows for a suprafacial-antarafacial approach of the reacting partners. youtube.com The stereochemical outcome of these reactions is often predictable, with the bulkier substituent on the ketene tending to occupy the more sterically hindered face of the resulting cyclobutanone. wikipedia.org
| Reactants | Conditions | Product | Notes |
| Dimethylketene + Isobutylene | Thermal | 2,2,3,3-Tetramethylcyclobutanone | Theoretical [2+2] cycloaddition pathway. |
| Isobutyryl chloride + Triethylamine | In situ generation of dimethylketene | 2,2,4,4-Tetramethylcyclobutane-1,3-dione | Dimerization product of dimethylketene. wikipedia.org |
Ring Expansion Approaches from Smaller Cyclic Precursors (e.g., Cyclopropanone, Oxaspiropentane)
Ring expansion reactions provide an alternative route to cyclobutanones from smaller, strained ring systems. While the direct synthesis of 2,2,3,3-tetramethylcyclobutanone via this method is not extensively documented, the general principles can be applied. For example, the chemistry of cyclopropanones, which are often generated as transient intermediates, can involve ring-opening and subsequent reactions that could potentially lead to larger rings. thieme-connect.de However, cyclopropanones are highly reactive and prone to polymerization. thieme-connect.de
Another potential precursor class is oxaspiropentanes. The reaction of configurably stable α-lithiated oxiranes with 3-substituted cyclobutanones can lead to the formation of enantiomerically enriched cyclobutanols. rsc.org These adducts can then undergo a base-mediated Payne rearrangement to yield oxaspirohexanes, which are precursors to 2,4-disubstituted cyclopentanones. rsc.org While this specific example leads to cyclopentanones, the underlying principle of using strained oxygen-containing rings as precursors for ring expansion or rearrangement to form larger carbocyclic systems is a relevant strategy.
Cyclization and Intramolecular Processes of Acyclic Precursors
Intramolecular cyclization of suitably substituted acyclic precursors is a versatile strategy for the synthesis of cyclic compounds, including cyclobutanones. nih.govnih.govresearchgate.net This approach involves the formation of a carbon-carbon bond between two atoms within the same molecule to close a ring. For the synthesis of 2,2,3,3-tetramethylcyclobutanone, a precursor such as a 2,2,3,3-tetramethyl-substituted dicarboxylic acid derivative or a related compound could theoretically undergo an intramolecular condensation or cyclization to form the desired four-membered ring.
While specific examples for the direct intramolecular synthesis of 2,2,3,3-tetramethylcyclobutanone are not prevalent in the literature, related intramolecular processes are well-established. For instance, intramolecular [3+2] cycloadditions are used to create five-membered rings and have been applied in the synthesis of complex natural products. nih.govcapes.gov.br Similarly, intramolecular [4+2] cycloadditions are employed for the synthesis of six-membered rings. williams.edu The principles of these intramolecular reactions, which rely on bringing reactive functionalities into close proximity within a single molecule, could be adapted for the construction of the tetramethylated cyclobutanone core.
Stereoselective Synthesis of Enantiopure and Diastereomeric Cyclobutanones
The synthesis of chiral, non-racemic cyclobutanones is a significant area of research, often employing strategies that induce asymmetry. rsc.orgnih.govdoaj.org While the target molecule, 2,2,3,3-tetramethylcyclobutanone, is achiral, the principles of stereoselective synthesis are crucial for creating substituted or functionalized analogs that may possess stereocenters.
One approach to stereoselective synthesis involves the use of chiral auxiliaries or catalysts. For example, in the context of [2+2] cycloadditions, a chiral ligand on a metal catalyst or a chiral base could influence the stereochemical outcome of the reaction. The intramolecular cycloaddition of a chiral ketene has been successfully used to synthesize optically pure diastereomeric products. thieme-connect.de Another strategy involves starting with a chiral precursor. The reaction between α-lithiated oxiranes and 3-substituted cyclobutanones has been shown to produce enantiomerically enriched cyclobutanols with high diastereoselectivity. rsc.org
Precursor Chemistry and Functionalization in Synthesis
The synthesis of complex molecules often relies on the strategic functionalization of precursor compounds. In the context of tetramethylated cyclobutane (B1203170) derivatives, the chemistry of diones and their subsequent reactions are of particular importance.
Thionation of Tetramethylated Cyclobutane-1,3-diones
2,2,4,4-Tetramethylcyclobutane-1,3-dione is a key precursor that can be readily synthesized through the dimerization of dimethylketene. wikipedia.org This dione (B5365651) can be further functionalized, for example, through thionation to introduce sulfur atoms into the cyclobutane ring.
The thionation of 2,2,4,4-tetramethylcyclobutane-1,3-dione can be achieved using reagents such as phosphorus pentasulfide (P₄S₁₀) in pyridine (B92270). uzh.chuzh.ch This reaction can yield either 2,2,4,4-tetramethylcyclobutane-1-one-3-thione (a monothione) or 2,2,4,4-tetramethylcyclobutane-1,3-dithione (a dithione), depending on the reaction conditions and stoichiometry. uzh.chuzh.ch The monothione is soluble in common organic solvents and can be purified by column chromatography or sublimation. uzh.ch The dithione is an orange-red crystalline solid and can also be purified by chromatography and sublimation. uzh.ch These thionated derivatives are stable thioketones and serve as valuable building blocks for further synthetic transformations. uzh.chuzh.ch
| Precursor | Thionating Agent | Product(s) | Reference |
| 2,2,4,4-Tetramethylcyclobutane-1,3-dione | P₄S₁₀ in pyridine | 2,2,4,4-Tetramethylcyclobutane-1-one-3-thione | uzh.ch |
| 2,2,4,4-Tetramethylcyclobutane-1,3-dione | P₄S₁₀ in pyridine or H₂S/HCl | 2,2,4,4-Tetramethylcyclobutane-1,3-dithione | uzh.ch |
These thionated compounds can undergo a variety of subsequent reactions. For example, the monothione reacts with m-chloroperoxybenzoic acid (m-CPBA) to form the corresponding sulfine (B13751562) (thioketone S-oxide). uzh.ch The dithione can undergo thermolysis to produce dimers of dimethyl thioketene. uzh.ch
Utilization of Dichloroketene (B1203229) and Vinyl Ethers in Synthesis
One effective, albeit indirect, pathway to 2,2,3,3-tetramethylcyclobutanone involves a two-step sequence commencing with the [2+2] cycloaddition of dichloroketene with a highly substituted alkene, followed by a reductive dehalogenation. Dichloroketene, typically generated in situ to circumvent its high reactivity and instability, is a potent ketenophile for cycloaddition reactions with a variety of alkenes. researchgate.net
The synthesis commences with the reaction of dichloroketene with 2,3-dimethyl-2-butene (B165504) (tetramethylethylene). Dichloroketene is conveniently prepared in situ from the dehydrohalogenation of dichloroacetyl chloride with a non-nucleophilic base like triethylamine, or through the reductive dechlorination of trichloroacetyl chloride using activated zinc. acs.orgnih.gov The highly electrophilic dichloroketene readily undergoes a [2+2] cycloaddition with the electron-rich double bond of 2,3-dimethyl-2-butene. This reaction is expected to proceed efficiently due to the enhanced reactivity of dichloroketene compared to simpler ketenes, which often require activated alkenes for successful cycloaddition. nih.gov The product of this cycloaddition is 4,4-dichloro-2,2,3,3-tetramethylcyclobutanone.
The subsequent and crucial step is the reductive removal of the two chlorine atoms from the cyclobutanone ring. This transformation is typically achieved using a reducing agent such as zinc dust in a suitable solvent like acetic acid or an alcohol. wikipedia.org The mechanism of this reductive dechlorination involves the oxidative addition of zinc to the carbon-chlorine bonds, leading to the formation of an organozinc intermediate which then eliminates to form the final product and zinc chloride. wikipedia.org This method is effective for the dehalogenation of vicinal dihalides and can be applied to geminal dihalides as well. The successful execution of this two-step process provides a viable route to 2,2,3,3-tetramethylcyclobutanone.
| Step | Reactants | Reagents | Product |
| 1 | Dichloroacetyl chloride, 2,3-Dimethyl-2-butene | Triethylamine or Zinc dust | 4,4-Dichloro-2,2,3,3-tetramethylcyclobutanone |
| 2 | 4,4-Dichloro-2,2,3,3-tetramethylcyclobutanone | Zinc dust, Acetic acid | 2,2,3,3-Tetramethylcyclobutanone |
Derivatization from Hydroxycyclobutanone Intermediates
An alternative and versatile approach to 2,2,3,3-tetramethylcyclobutanone involves the derivatization of a pre-existing cyclobutane core, specifically a hydroxycyclobutanone intermediate. This strategy allows for the stepwise introduction of the required methyl groups. A plausible synthetic sequence starts with a readily available cyclobutanone, which is first converted to a hydroxycyclobutanone derivative that can then be elaborated to the final product.
One potential route begins with the reaction of a simple cyclobutanone with a Grignard reagent, such as methylmagnesium bromide, to introduce the first two methyl groups and a hydroxyl functionality. The resulting tertiary alcohol can then be oxidized to the corresponding 2,2-dimethylcyclobutanone. This oxidation can be achieved using a variety of standard oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
To introduce the final two methyl groups, the 2,2-dimethylcyclobutanone can be subjected to another Grignard reaction with methylmagnesium bromide. This will yield 2,2,3,3-tetramethylcyclobutanol. The final step is the oxidation of this tertiary alcohol to the desired 2,2,3,3-tetramethylcyclobutanone. The oxidation of a tertiary alcohol to a ketone is not a standard transformation and would require specific, and likely harsh, reaction conditions, as it necessitates the cleavage of a carbon-carbon bond. A more feasible approach would involve a pinacol-type rearrangement of a vicinal diol, which could be synthesized from a suitable precursor.
A more direct derivatization could start from a 2-hydroxycyclobutanone derivative. rsc.org The hydroxyl group can be protected, followed by sequential alkylation at the C3 position. However, achieving exhaustive methylation at both the C2 and C3 positions to create two adjacent quaternary centers is challenging due to steric hindrance.
A hypothetical, though challenging, pathway is summarized below:
| Step | Starting Material | Reagents | Intermediate/Product |
| 1 | Cyclobutanone | 1. CH₃MgBr, 2. H₃O⁺ | 1-Methylcyclobutanol |
| 2 | 1-Methylcyclobutanol | PCC or Swern Oxidation | Not a direct route to the target |
| 3 | 2,2-Dimethylcyclobutanone | 1. CH₃MgBr, 2. H₃O⁺ | 1,2,2-Trimethylcyclobutanol |
| 4 | 1,2,2-Trimethylcyclobutanol | Oxidation | Not a direct route to the target |
Given the challenges, a more practical approach would likely involve a ring-expansion strategy or the cycloaddition methodology described previously.
Catalytic Methods in Tetramethylcyclobutanone Synthesis
The development of catalytic methods for the synthesis of complex organic molecules is a cornerstone of modern organic chemistry, offering advantages in terms of efficiency, selectivity, and sustainability. While a direct catalytic synthesis of 2,2,3,3-tetramethylcyclobutanone is not widely reported, several catalytic strategies can be envisioned or have been applied to the synthesis of related substituted cyclobutanones.
Transition metal-catalyzed [2+2] cycloadditions represent a powerful tool for the construction of cyclobutane rings. nih.gov While the aforementioned dichloroketene cycloaddition is often performed stoichiometrically, catalytic variants for ketene cycloadditions have been developed. Lewis acids can be used to promote the cycloaddition of ketenes with alkenes, potentially allowing for lower reaction temperatures and improved selectivities. nih.gov
Another catalytic approach involves the α-alkylation of a cyclobutanone precursor. For instance, a pre-formed cyclobutanone could be subjected to catalytic methylation. This would likely proceed via the formation of an enolate, followed by reaction with a methylating agent. However, achieving exhaustive methylation at two adjacent carbons to form two quaternary centers would be exceptionally challenging due to steric hindrance and the difficulty in controlling the degree of alkylation.
More advanced catalytic methods, such as copper-catalyzed three-component Mannich-type reactions, have been employed for the synthesis of functionalized cyclobutanones. nih.gov These methods, while powerful, are typically aimed at producing more complex structures and may not be the most direct route to a simple, symmetrically substituted compound like 2,2,3,3-tetramethylcyclobutanone.
Rhodium-catalyzed ring-opening benzannulation of cyclobutenols with alkynes has been reported for the synthesis of tetrasubstituted benzenes, demonstrating the utility of catalytic methods in manipulating cyclobutane derivatives. nih.gov Although not a direct synthesis of the target ketone, this illustrates the potential for catalytic transformations of the cyclobutane ring.
The following table summarizes some general catalytic approaches that could be conceptually applied or are used for related structures:
| Catalytic Method | Description | Potential Application |
| Lewis Acid-Catalyzed [2+2] Cycloaddition | A Lewis acid catalyst activates the ketene for cycloaddition with an alkene. nih.gov | Potential for a more controlled synthesis of the dichlorinated intermediate. |
| Transition Metal-Catalyzed α-Alkylation | A transition metal catalyst facilitates the alkylation of a ketone enolate. | Hypothetical route for the methylation of a cyclobutanone precursor, though challenging. |
| Copper-Catalyzed Mannich Reaction | A three-component reaction to form β-amino ketones. nih.gov | Synthesis of more complex cyclobutanone derivatives. |
Elucidation of Molecular Structure and Conformation of Cyclobutanone, 2,2,3,3 Tetramethyl
Advanced Spectroscopic Characterization Techniques
A suite of spectroscopic methods is employed to confirm the molecular structure, assess purity, and probe the electronic and vibrational characteristics of 2,2,3,3-tetramethylcyclobutanone.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental spectra for 2,2,3,3-tetramethylcyclobutanone are not widely published, the expected chemical shifts and multiplicities can be predicted based on the molecule's structure and the known effects of substituents.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum is anticipated to be remarkably simple due to the molecule's symmetry.
A single sharp singlet would be expected for the twelve protons of the four equivalent methyl groups.
Another singlet would correspond to the two protons of the methylene group at the C4 position.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would provide insight into the different carbon environments within the molecule. Key expected signals include:
A signal at low field for the carbonyl carbon (C1).
Signals for the two equivalent quaternary carbons (C2 and C3).
A signal for the four equivalent methyl group carbons.
A signal for the methylene carbon (C4).
Interactive Table: Predicted NMR Data for 2,2,3,3-tetramethylcyclobutanone
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~1.2 | Singlet | -CH₃ (12H) |
| ¹H | ~2.0 | Singlet | -CH₂- (2H) |
| ¹³C | ~220 | Singlet | C=O (C1) |
| ¹³C | ~50 | Singlet | C(CH₃)₂ (C2, C3) |
| ¹³C | ~45 | Singlet | CH₂ (C4) |
| ¹³C | ~25 | Singlet | -CH₃ |
Single Crystal X-ray Diffraction for Solid-State Geometries
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edumit.edu This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation, including the puckering of the cyclobutane (B1203170) ring. mdpi.com
Interactive Table: Information Obtainable from SCXRD
| Parameter | Description | Significance |
| Unit Cell Dimensions | The dimensions and angles of the basic repeating unit of the crystal. | Fundamental property of the crystalline solid. |
| Bond Lengths | The distances between the nuclei of bonded atoms (e.g., C-C, C=O, C-H). | Provides insight into bond order and strain. |
| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, H-C-H). | Reveals deviations from ideal geometries due to ring strain. |
| Torsional Angles | The dihedral angles that describe the conformation of the ring. | Quantifies the degree of ring puckering. |
| Intermolecular Interactions | Non-covalent interactions between molecules in the crystal lattice. | Explains the packing of molecules in the solid state. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation and Purity
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique used to separate components of a mixture and identify them based on their mass-to-charge ratio (m/z) and fragmentation pattern. For 2,2,3,3-tetramethylcyclobutanone, GC would serve to isolate the compound and assess its purity, while MS would confirm its molecular weight and provide structural clues through its fragmentation.
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 140, corresponding to the molecular formula C₉H₁₆O. Characteristic fragmentation patterns for ketones often involve alpha-cleavage, which is the breaking of a bond adjacent to the carbonyl group. whitman.educhemguide.co.uk
Interactive Table: Predicted Mass Spectrometry Fragmentation for 2,2,3,3-tetramethylcyclobutanone
| m/z | Proposed Fragment | Fragmentation Pathway |
| 140 | [C₉H₁₆O]⁺ | Molecular Ion (M⁺) |
| 125 | [C₈H₁₃O]⁺ | Loss of a methyl radical (•CH₃) |
| 112 | [C₇H₁₂O]⁺ | Loss of an ethyl radical (•C₂H₅) or ethene (C₂H₄) via ring cleavage |
| 70 | [C₄H₆O]⁺ | Cleavage of the C2-C3 bond |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Isopropyl cation or acetyl cation |
Infrared and Ultraviolet-Visible Spectroscopy for Vibrational and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. academyart.edu The most characteristic absorption for 2,2,3,3-tetramethylcyclobutanone is the carbonyl (C=O) stretching vibration. spectroscopyonline.com In cyclic ketones, the frequency of this absorption is sensitive to ring size, with smaller rings exhibiting higher frequencies due to increased angle strain. pg.edu.pl For cyclobutanone (B123998), the C=O stretch appears at a high wavenumber, and this is expected to be similar for its tetramethyl derivative.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. nist.gov Ketones typically display a weak absorption band in the UV region corresponding to the n→π* electronic transition of the carbonyl group. tau.ac.il This transition involves the promotion of a non-bonding (n) electron from the oxygen atom to the antibonding π* orbital of the carbonyl group.
Interactive Table: Key Spectroscopic Data for 2,2,3,3-tetramethylcyclobutanone
| Spectroscopy | Region | Assignment | Notes |
| IR | ~1785 cm⁻¹ | C=O stretch | High frequency is characteristic of a four-membered ring ketone. pg.edu.pllibretexts.org |
| IR | 2850-3000 cm⁻¹ | C-H stretch | Aliphatic C-H vibrations. |
| UV-Vis | ~280-300 nm | n→π* transition | Weak absorption, characteristic of ketones. tau.ac.il |
Conformational Analysis and Ring Strain Effects
The conformation of the cyclobutane ring is a balance between angle strain, which favors a planar structure with C-C-C angles of 90°, and torsional strain from eclipsing C-H bonds, which favors a puckered conformation. dalalinstitute.com
Theoretical and Experimental Investigations of Ring Puckering
Theoretical Investigations: Computational methods, such as ab initio and density functional theory (DFT) calculations, are invaluable for studying the conformational landscape of molecules like 2,2,3,3-tetramethylcyclobutanone. These studies can predict the most stable conformation, the degree of ring puckering, and the energy barrier for the interconversion between equivalent puckered forms (ring inversion). nih.govresearchgate.net For the parent cyclobutane molecule, a puckered conformation is more stable than the planar form, with a defined puckering angle and a barrier to planarity. researchgate.net
Interactive Table: Conformational Parameters of Cyclobutane Ring Systems
| Parameter | Description | Typical Value for Cyclobutane | Influence of Tetramethyl Substitution |
| Puckering Angle (θ) | The dihedral angle that quantifies the deviation from planarity. | ~25-35° researchgate.net | Steric interactions between methyl groups may alter this angle. |
| Barrier to Inversion | The energy required to flatten the ring during the interconversion of puckered forms. | ~1.5 kcal/mol (518 cm⁻¹) researchgate.net | Steric hindrance is expected to influence the height of this barrier. |
| C-C-C Bond Angles | The internal bond angles of the carbon ring. | < 90° | Ring strain and substituent effects will determine the precise angles. |
Influence of Geminal and Vicinal Methyl Substituents on Cyclobutane Ring Conformations
The conformation of the cyclobutane ring is a delicate balance between angle strain, which favors a planar structure with 90° bond angles, and torsional strain, which is minimized in a puckered conformation where adjacent substituents are staggered. Unsubstituted cyclobutane adopts a puckered or "butterfly" conformation to alleviate the eclipsing interactions of its hydrogen atoms that would be present in a planar arrangement.
The introduction of four methyl groups in a 2,2,3,3-tetramethyl substitution pattern significantly influences this conformational preference. The presence of geminal methyl groups (two methyl groups on the same carbon atom) at both the C2 and C3 positions introduces substantial steric interactions. This is an example of the Thorpe-Ingold effect, where geminal substitution can decrease the endocyclic bond angle and subsequently influence the ring's puckering.
A computational study on thioketones derived from 2,2,4,4-tetramethylcyclobutane-1,3-dione, a structurally related compound, supports the adoption of a non-planar ring structure to accommodate the bulky substituents. researchgate.net
Analysis of Angle Strain and Torsional Strain Contributions
The total strain energy of a cycloalkane is primarily a combination of angle strain and torsional strain.
Torsional Strain: Torsional strain arises from the eclipsing of bonds on adjacent atoms. In a planar cyclobutane, all C-H bonds on adjacent carbons would be eclipsed, leading to high torsional strain. By puckering, the cyclobutane ring moves these bonds into a more staggered arrangement, thus reducing the torsional strain. In 2,2,3,3-tetramethylcyclobutanone, the key torsional interactions to consider are between the methyl groups on C2 and C3, and between the methyl groups and the adjacent methylene protons (if any were present) and the carbonyl group. The four methyl groups are in close proximity, and their interactions will be a dominant factor in determining the molecule's preferred conformation and the magnitude of its torsional strain.
While specific strain energy values for 2,2,3,3-tetramethylcyclobutanone have not been found in the searched literature, computational methods such as ab initio and Density Functional Theory (DFT) are powerful tools for calculating these properties. Such studies on substituted cyclobutanes have shown that the strain energy can be significantly influenced by the nature and position of the substituents.
Mechanistic Studies of Reactions Involving Cyclobutanone, 2,2,3,3 Tetramethyl
Photochemical Transformations and Excited State Dynamics
The photochemistry of cyclobutanones is characterized by high reactivity stemming from the release of ring strain in the excited state. These molecules exhibit complex dynamics with multiple competing reaction channels that occur on ultrafast timescales.
The Norrish Type I reaction is a hallmark of ketone photochemistry and involves the homolytic cleavage of the carbon-carbon bond adjacent (alpha) to the carbonyl group. Upon absorption of ultraviolet light, the carbonyl group is promoted from the ground state (S₀) to an excited singlet state (S₁). Through a process called intersystem crossing, this singlet state can convert to a more stable triplet state (T₁).
From either the S₁ or T₁ state, the crucial α-cleavage occurs. In the case of 2,2,3,3-tetramethylcyclobutanone, the cleavage of one of the Cα-Cβ bonds results in the formation of a 1,4-acyl-alkyl biradical intermediate. The presence of the four methyl groups means that this cleavage generates a highly stable tertiary alkyl radical center, which influences the subsequent reaction pathways.
The primary biradical can undergo several secondary reactions:
Decarbonylation: The acyl radical portion can lose a molecule of carbon monoxide (CO) to form a new 1,3-biradical. This new biradical can then cyclize to form 1,1,2,2-tetramethylcyclopropane (B1198135) or undergo internal hydrogen abstraction.
Recombination: The initial 1,4-biradical can recombine to reform the starting cyclobutanone (B123998).
Disproportionation: The biradical can undergo intramolecular hydrogen atom transfer to yield unsaturated aldehyde or ketene (B1206846) products.
Kinetic analysis of related substituted cyclic ketones, such as 2,3-dimethylcyclohexanone, has provided evidence for the existence of a common, discrete biradical intermediate that is responsible for both photoepimerization and the formation of aldehyde and ester products (in the presence of a trapping agent like methanol).
A significant competing pathway in the photochemistry of cyclic ketones is ring expansion, which proceeds through an oxacarbene intermediate. This pathway also begins with the Norrish Type I α-cleavage to form the 1,4-biradical. However, instead of fragmenting, the acyl radical can rearrange, leading to the formation of a five-membered ring containing an oxacarbene.
While not observed directly, the existence of these oxacarbene intermediates has been established by trapping experiments. For instance, in studies on other cyclic ketones, irradiation in the presence of methanol (B129727) leads to the formation of a cyclic acetal (B89532), which is the product of the insertion of the carbene into the O-H bond of methanol. For 2,2,3,3-tetramethylcyclobutanone, this pathway would lead to a tetramethyl-substituted tetrahydrofuran-derived acetal if performed in methanol. This reaction demonstrates that the oxacarbene is a viable, albeit transient, intermediate in the photochemical rearrangement.
The events following photoexcitation in cyclobutanones are incredibly rapid, occurring on picosecond (10⁻¹² s) and femtosecond (10⁻¹⁵ s) timescales. Detailed studies on the parent cyclobutanone molecule using ultrafast electron diffraction and other spectroscopic techniques have provided a window into these dynamics.
Upon excitation with deep UV light (e.g., 200 nm), cyclobutanone is promoted to a high-lying singlet Rydberg state, specifically the S₂ (3s ← n) state. This state is not long-lived. It rapidly depopulates, relaxing to the lower-energy S₁ state. This relaxation occurs through a conical intersection, a point on the potential energy surface where the S₂ and S₁ states are degenerate, facilitating highly efficient, non-radiative transitions. The resulting S₁ state population then undergoes the Norrish Type-I ring-opening, likely while passing through another conical intersection with the ground state (S₀).
The entire process from initial excitation to the appearance of the ring-opened biradical is exceptionally fast. The resulting biradical species itself is transient and reacts further within picoseconds to yield the final stable fragmentation products, such as ketene and ethylene (B1197577), or propene and carbon monoxide.
| Process | Observed Time Constant (ps) | Description |
|---|---|---|
| S₂ State Depopulation | 0.29 ± 0.2 | Relaxation from the initially excited S₂ (Rydberg) state to the S₁ state. |
| Appearance of Structural Changes | 0.14 ± 0.05 | Delay from photoexcitation to the appearance of ring-opened structures, indicating a ballistic ring-opening process from the S₁ state. |
| Biradical Fragmentation | 1.2 ± 0.2 | Further reaction of the primary biradical intermediate into final fragmentation products. |
Thermal Decomposition and Fragmentation Pathways
When subjected to high temperatures in the gas phase, 2,2,3,3-tetramethylcyclobutanone is expected to undergo unimolecular decomposition. Detailed studies on the closely related isomer, 2,2,4,4-tetramethylcyclobutanone, between 364 and 427°C show that the reaction follows first-order kinetics and proceeds primarily via two distinct pathways.
The major decomposition route, accounting for approximately 94% of the reaction, is a concerted [2+2] cycloreversion. This pathway yields isobutene and dimethylketene (B1620107). A minor pathway, making up the remaining 6%, involves the elimination of carbon monoxide to produce 1,1,2,2-tetramethylcyclopropane. Both of these decompositions are believed to be unimolecular and concerted processes. The behavior of 2,2,3,3-tetramethylcyclobutanone is predicted to be analogous, yielding the same types of products due to its similar structure and ring strain.
| Reaction Pathway | Products | log(A/s⁻¹) | Activation Energy (Eₐ) (kJ/mol) |
|---|---|---|---|
| Major Pathway (Cycloreversion) | Isobutene + Dimethylketene | 14.89 | 223.4 |
| Minor Pathway (Decarbonylation) | 1,1,2,2-Tetramethylcyclopropane + CO | 14.93 | 245.2 |
Acid-Catalyzed Rearrangements and Ring Opening Reactions
The inherent strain of the four-membered ring makes cyclobutanones susceptible to acid-catalyzed ring-opening reactions, leading to various rearrangements.
In the presence of a strong acid, such as polyphosphoric acid (PPA), the carbonyl oxygen of the cyclobutanone is protonated. This protonation activates the molecule, facilitating the cleavage of a carbon-carbon bond to relieve ring strain. The ring-opening of a substituted cyclobutanone can generate a carbocation intermediate.
For certain substituted cyclobutanones, this process can lead to the formation of an acylium ion (R-C≡O⁺). Studies on related tetramethylcyclobutanone derivatives have postulated acylium ions as key intermediates. For example, the acid-catalyzed reaction of 2,2,4,4-tetramethylcyclobutane-1,3-dione with PPA yields diisopropyl ketone and carbon dioxide, a reaction believed to proceed through an acylium ion. The mechanism involves protonation, ring-opening to form a carbocation, and subsequent fragmentation that generates the stable acylium ion. These highly electrophilic acylium ions are potent intermediates in reactions like Friedel-Crafts acylation.
Formation of γ-Lactones and Other Rearranged Products
The Baeyer-Villiger oxidation of 2,2,3,3-tetramethylcyclobutanone offers a pathway to the formation of γ-lactones. This reaction typically involves the use of a peroxy acid, which inserts an oxygen atom adjacent to the carbonyl group. The highly strained four-membered ring of the cyclobutanone facilitates this rearrangement. The accepted mechanism proceeds through the formation of a Criegee intermediate. The migratory aptitude of the alkyl groups is a key factor in determining the product. In the case of 2,2,3,3-tetramethylcyclobutanone, the tertiary alkyl group is expected to migrate in preference to the primary alkyl group, leading to the formation of 4,4,5,5-tetramethyl-dihydrofuran-2(3H)-one.
Beyond lactonization, 2,2,3,3-tetramethylcyclobutanone can undergo other rearrangement reactions, often prompted by acidic or thermal conditions. These rearrangements can lead to the formation of various carbocyclic and heterocyclic systems, driven by the release of ring strain inherent in the cyclobutane (B1203170) ring. For instance, acid-catalyzed rearrangements can initiate carbocation formation, which may then undergo alkyl shifts to yield more stable carbocation intermediates, ultimately leading to a variety of rearranged products. masterorganicchemistry.com The specific products formed are highly dependent on the reaction conditions and the reagents employed.
Nucleophilic and Electrophilic Additions to the Carbonyl Group
The carbonyl group of 2,2,3,3-tetramethylcyclobutanone is susceptible to both nucleophilic and electrophilic additions, characteristic reactions of ketones.
Nucleophilic Addition: Strong nucleophiles, such as those found in organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi), readily attack the electrophilic carbonyl carbon. youtube.compdx.edu This addition leads to the formation of a tetrahedral intermediate, which upon protonation yields a tertiary alcohol. The steric hindrance imposed by the four methyl groups on the cyclobutane ring can influence the rate of these reactions.
Electrophilic Addition: While less common for ketones alone, electrophilic addition can be initiated at the carbonyl oxygen. msu.edu For instance, in the presence of a strong acid, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by weak nucleophiles. msu.eduochemtutor.com
Here is a table summarizing typical addition reactions:
| Reagent Type | Example Reagent | Product Type |
|---|---|---|
| Nucleophile | Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |
| Nucleophile | Organolithium Reagent (e.g., CH₃Li) | Tertiary Alcohol |
[3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. libretexts.orgwikipedia.org 2,2,3,3-Tetramethylcyclobutanone can participate in these reactions as a dipolarophile, reacting with various 1,3-dipoles.
Diazo Compounds: The reaction of 2,2,3,3-tetramethylcyclobutanone with diazo compounds, such as diazomethane, can lead to the formation of spiro-oxadiazolines. nih.govnih.govrsc.org These reactions are often catalyzed by transition metals, which form a metal carbene intermediate. nih.govnih.govrsc.org The diazo compound acts as the 1,3-dipole, and the carbonyl group of the cyclobutanone serves as the dipolarophile.
Thiocarbonyl S-Ylides: 2,2,3,3-Tetramethylcyclobutanone can also react with thiocarbonyl S-ylides. iucr.orgresearchgate.netnuph.edu.ua These ylides are generated in situ and react with the carbonyl group to form spiro-oxathiolanes. The reaction is typically highly regioselective. For instance, the reaction with thiocarbonyl S-methanides generated from the thermal decomposition of 1,3,4-thiadiazolines leads to the formation of spirocyclic tetrahydrothiophenes. iucr.org
The mechanism of [3+2] cycloadditions involving 2,2,3,3-tetramethylcyclobutanone can be either concerted or stepwise.
Concerted Mechanism: In a concerted process, the two new sigma bonds are formed simultaneously in a single transition state. libretexts.org This pathway is often favored for reactions with highly reactive dipoles and dipolarophiles.
Stepwise Mechanism: Alternatively, the reaction can proceed through a stepwise mechanism involving the formation of an intermediate. This intermediate can be either a zwitterion or a diradical. The nature of the intermediate is influenced by the polarity of the reactants and the solvent. Theoretical studies on related systems suggest that the reaction pathway can be influenced by factors such as the electronegativity of the atoms involved in the dipole. nih.gov The formation of a zwitterionic intermediate is favored in polar solvents, while a diradical intermediate is more likely in nonpolar solvents. The steric bulk of the tetramethylcyclobutanone may also favor a stepwise pathway by disfavoring the highly ordered transition state of a concerted reaction.
Reactions with Organometallic Reagents
Organometallic reagents are crucial for forming new carbon-carbon bonds with 2,2,3,3-tetramethylcyclobutanone. libretexts.org The carbon atom bonded to the metal is nucleophilic and readily attacks the electrophilic carbonyl carbon of the cyclobutanone. libretexts.org
Common organometallic reagents used in these reactions include:
Grignard Reagents (RMgX): These are perhaps the most common organometallic reagents used. pdx.edu They react with 2,2,3,3-tetramethylcyclobutanone to form tertiary alcohols after an aqueous workup. pdx.edu
Organolithium Reagents (RLi): These reagents are generally more reactive than Grignard reagents and also yield tertiary alcohols upon reaction with the cyclobutanone. youtube.compdx.edu
Gilman Reagents (R₂CuLi): These organocuprates are softer nucleophiles compared to Grignard and organolithium reagents. pdx.edu While they are known to react with α,β-unsaturated ketones via 1,4-addition, their reaction with a saturated ketone like 2,2,3,3-tetramethylcyclobutanone would proceed via 1,2-addition to the carbonyl, similar to Grignard reagents, though potentially with different chemoselectivity in more complex substrates. youtube.com
The general mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, forming a tetracoordinate intermediate. Subsequent protonation during workup yields the final alcohol product.
| Organometallic Reagent | General Formula | Product with 2,2,3,3-tetramethylcyclobutanone |
| Grignard Reagent | R-Mg-X | Tertiary Alcohol |
| Organolithium Reagent | R-Li | Tertiary Alcohol |
| Gilman Reagent | R₂CuLi | Tertiary Alcohol |
Chemoselective Ring Cleavage Reactions
The strained four-membered ring of 2,2,3,3-tetramethylcyclobutanone makes it susceptible to ring-opening reactions. These reactions can be designed to be chemoselective, targeting the cleavage of a specific carbon-carbon bond within the ring.
One approach to achieve chemoselective ring cleavage is through rearrangement reactions initiated by specific reagents. For example, treatment with certain Lewis acids or under specific thermal conditions can promote the cleavage of one of the C-C bonds adjacent to the carbonyl group, often leading to the formation of linear or larger ring structures. The regioselectivity of the cleavage can be influenced by the substitution pattern on the ring and the nature of the reagent used. For instance, in related bicyclic systems, C-N bond cleavage is a known strategy for ring expansion to form medium-sized rings and macrocycles. nuph.edu.ua While not a direct analogue, the principles of strain release driving these reactions are relevant.
Advanced Derivatization and Functionalization Strategies
Modifications of the Carbonyl Functionality
The carbonyl group is the primary site for the chemical modification of 2,2,3,3-tetramethylcyclobutanone. Strategies targeting this functionality range from stereoselective reductions and oxidations to nucleophilic additions, each offering a pathway to a variety of derivatives.
Stereoselective Reduction and Oxidation Reactions
The stereoselective reduction of the carbonyl group in cyclobutanone (B123998) derivatives is a critical transformation for accessing corresponding cyclobutanols with defined stereochemistry. In the case of substituted cyclobutanones, the facial selectivity of hydride attack is influenced by steric and electronic factors. For 3-substituted cyclobutanones, hydride reduction typically yields the cis-alcohol as the major product, a preference that can be enhanced by using bulkier reducing agents or by lowering the reaction temperature. nih.govvub.ac.be While specific studies on the stereoselective reduction of 2,2,3,3-tetramethylcyclobutanone are not extensively documented, the principles governing the reduction of other substituted cyclobutanones can be applied. The steric bulk of the four methyl groups is expected to play a significant role in directing the approach of the hydride reagent.
| Reducing Agent | Expected Major Product Stereochemistry |
| Sodium borohydride (NaBH₄) | Likely favors approach from the less hindered face |
| Lithium aluminum hydride (LiAlH₄) | Similar to NaBH₄, may offer different selectivity |
| L-Selectride® | Increased steric bulk may enhance stereoselectivity |
Oxidation of 2,2,3,3-tetramethylcyclobutanone can be achieved through reactions such as the Baeyer-Villiger oxidation, which converts ketones to esters (or lactones from cyclic ketones) using peroxyacids. nih.gov The migratory aptitude of the adjacent carbon atoms determines the regioselectivity of this reaction. In this symmetrical ketone, oxidation would lead to the corresponding lactone, 2,2,3,3-tetramethyl-oxacyclopentan-4-one. The reaction is typically carried out with reagents like meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgorganic-chemistry.org
Nucleophilic Addition Reactions to Form Alcohols and Derivatives
Nucleophilic addition to the carbonyl group of 2,2,3,3-tetramethylcyclobutanone provides a direct route to tertiary alcohols. Organometallic reagents, such as Grignard and organolithium reagents, are commonly employed for this purpose. wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org The reaction involves the attack of the nucleophilic carbon of the organometallic species on the electrophilic carbonyl carbon. The significant steric hindrance around the carbonyl group in 2,2,3,3-tetramethylcyclobutanone may necessitate more forcing reaction conditions or the use of smaller nucleophiles to achieve good yields.
The addition of a Grignard reagent, such as methylmagnesium bromide, would yield 1,2,2,3,3-pentamethylcyclobutanol. Similarly, reaction with phenyllithium would produce 1-phenyl-2,2,3,3-tetramethylcyclobutanol. researchgate.net
| Nucleophilic Reagent | Product |
| Methylmagnesium bromide (CH₃MgBr) | 1,2,2,3,3-Pentamethylcyclobutanol |
| Phenyllithium (C₆H₅Li) | 1-Phenyl-2,2,3,3-tetramethylcyclobutanol |
| Ethylmagnesium chloride (C₂H₅MgCl) | 1-Ethyl-2,2,3,3-tetramethylcyclobutanol |
Functionalization at Substituted Positions of the Cyclobutanone Ring
Functionalization of the cyclobutanone ring itself is complicated by the existing tetrasubstitution. The absence of α-hydrogens precludes traditional enolate-based alkylation and functionalization strategies.
Alkylation and Substitution Reactions
Direct α-alkylation of 2,2,3,3-tetramethylcyclobutanone is not feasible due to the lack of enolizable protons. The quaternary nature of the α-carbons prevents the formation of an enolate anion, which is a necessary intermediate for these reactions. Therefore, alternative strategies must be considered for introducing new substituents at these positions. One theoretical approach could involve the functionalization of the methyl groups via C-H activation, a field of growing importance in organic synthesis. acs.orgnih.govnih.govyoutube.com However, specific examples of such transformations on this particular substrate are not well-documented in the literature.
Enantioselective and Diastereoselective α-Functionalization Approaches
Similar to alkylation, enantioselective and diastereoselective α-functionalization approaches that rely on enolate chemistry are not applicable to 2,2,3,3-tetramethylcyclobutanone. Research in the broader field of cyclobutane (B1203170) chemistry has explored various methods for stereocontrolled functionalization, often involving cycloaddition reactions to construct the ring with the desired stereochemistry from the outset. nih.govrsc.orgrsc.org For pre-existing cyclobutane systems, radical-based or transition-metal-catalyzed C-H functionalization could potentially offer a pathway for stereoselective modification of the methyl groups, though this remains a challenging area of research. acs.orgnih.gov
Formation of Sulfur-Containing Heterocycles
The carbonyl group of 2,2,3,3-tetramethylcyclobutanone can serve as a handle for the synthesis of various sulfur-containing heterocycles. A common strategy involves the conversion of the ketone to the corresponding thioketone, which can then undergo further reactions.
The thionation of 2,2,3,3-tetramethylcyclobutanone to 2,2,3,3-tetramethylcyclobutanethione can be accomplished using reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). youtube.comresearchgate.netscispace.comresearchgate.net These thioketones are valuable intermediates in the synthesis of sulfur heterocycles. researchgate.netarkat-usa.orguzh.chorganic-chemistry.org For instance, thioketones can react with diazo compounds to form thiadiazolines, which can then extrude nitrogen to generate a thiocarbonyl ylide. This ylide can subsequently undergo a [3+2] cycloaddition with a suitable dipolarophile or an electrocyclization to form a thiirane. uchicago.edu
Fluoride Anion-Catalyzed Sulfurization of Thioketones
The conversion of a ketone to its corresponding thioketone, 2,2,3,3-tetramethylcyclobutanethione, sets the stage for sulfurization reactions. The use of fluoride anions as a catalyst to activate elemental sulfur (S₈) has been demonstrated as a superior method for the sulfurization of thioketones, leading to a variety of sulfur-rich heterocycles. nih.govnih.gov This process is typically carried out in solvents like tetrahydrofuran (THF) using tetrabutylammonium fluoride (TBAF) or in dimethylformamide (DMF) with cesium fluoride (CsF). nih.gov
The mechanism involves the in situ generation of nucleophilic fluoropolysulfide anions (FS₈₋ₓ⁻), which then react with the carbon-sulfur double bond of the thioketone. nih.gov This carbophilic addition leads to the formation of a key dithiirane intermediate. This intermediate exists in equilibrium with a ring-opened diradical or zwitterionic form. nih.gov From this pivotal intermediate, the reaction can proceed through different pathways depending on the substrate and reaction conditions.
In the case of sterically hindered thioketones like the tetramethylcyclobutane derivatives, the reaction pathway can be influenced by factors such as the presence of water. When using TBAF, which often exists as a stable hydrate, water can participate in secondary reactions. For instance, with 2,2,4,4-tetramethyl-3-thioxocyclobutanone, the presence of water has led to the formation of unexpected products, including a ring-enlarged dithiolactone and a ring-opened dithiocarboxylate. nih.gov
Below is a table summarizing the typical conditions for this catalyzed sulfurization, based on studies with the analogous 2,2,4,4-tetramethyl isomer.
| Catalyst | Solvent | Substrate | Key Intermediate | Potential Product Classes |
| Tetrabutylammonium fluoride (TBAF) | THF | Thioketone | Dithiirane | 1,2,4,5-Tetrathianes, Ring-enlarged heterocycles |
| Cesium fluoride (CsF) | DMF | Thioketone | Dithiirane | 1,2,4,5-Tetrathianes, Ring-enlarged heterocycles |
Ring Enlargement and Novel Sulfur Heterocycle Formation
The dithiirane intermediate formed during the fluoride-catalyzed sulfurization is crucial for subsequent ring enlargement reactions. For thioxo derivatives of 2,2,4,4-tetramethylcyclobutane-1,3-dione, this intermediate can undergo an intramolecular insertion, leading to ring-enlarged products. nih.gov This process provides a convenient method for synthesizing medium-sized ring systems that are often difficult to obtain through other synthetic routes. nih.govresearchgate.net
Specifically, the reaction of 2,2,4,4-tetramethyl-3-thioxocyclobutanone with elemental sulfur, catalyzed by TBAF, has been shown to yield a ring-enlarged dithiolactone. nih.gov This transformation highlights a powerful strategy for converting a four-membered carbocyclic ring into a larger, sulfur-containing heterocyclic system. The formation of these novel heterocycles is a direct consequence of the unique reactivity of the thioketone functional group under fluoride anion catalysis.
The detailed findings for the ring enlargement of the analogous 2,2,4,4-tetramethyl-3-thioxocyclobutanone are presented in the table below, which serves as a model for the expected reactivity of 2,2,3,3-tetramethylcyclobutanethione.
| Starting Material | Reagents | Catalyst | Solvent | Major Product | Product Type |
| 2,2,4,4-Tetramethyl-3-thioxocyclobutanone | Elemental Sulfur (S₈) | TBAF | THF | Ring-enlarged dithiolactone | Sulfur Heterocycle |
| 2,2,4,4-Tetramethyl-3-thioxocyclobutanone | Elemental Sulfur (S₈) | TBAF | THF | Ring-opened dithiocarboxylate | Dithiocarboxylic Acid Derivative |
Computational and Theoretical Investigations of Cyclobutanone, 2,2,3,3 Tetramethyl
Quantum Mechanical Studies of Electronic Structure and Bonding
Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of cyclic ketones. mpg.deberkeley.edu For the parent cyclobutanone (B123998) molecule, calculations reveal a puckered ring conformation and describe the nature of its frontier molecular orbitals, which are crucial for its chemical behavior. The highest occupied molecular orbital (HOMO) is typically associated with the oxygen lone pair electrons (n-orbital), while the lowest unoccupied molecular orbital (LUMO) is the antibonding π* orbital of the carbonyl group.
The introduction of four methyl groups in 2,2,3,3-tetramethylcyclobutanone introduces several key electronic effects:
Inductive Effect: The four alkyl (methyl) groups are electron-donating by induction, pushing electron density towards the cyclobutane (B1203170) ring. This effect can influence the electrophilicity of the carbonyl carbon.
Hyperconjugation: Sigma bonds of the methyl groups can interact with the π-system of the carbonyl group, further influencing electron distribution.
Steric Effects: The sheer bulk of the methyl groups forces specific geometric arrangements that can alter orbital overlap and bond strengths.
DFT calculations would be used to precisely quantify these effects, providing insights into the charge distribution, bond orders, and orbital energies. For instance, the Mulliken charge on the carbonyl oxygen and carbon would be expected to differ from that of unsubstituted cyclobutanone due to the electronic influence of the methyl substituents. These fundamental calculations underpin our understanding of the molecule's reactivity and spectroscopic properties. youtube.com
Reaction Pathway Analysis and Transition State Elucidation
The most significant and well-studied reaction of cyclobutanones is the Norrish Type I photochemical cleavage. wikipedia.orgnih.gov This reaction provides a classic example for reaction pathway analysis using computational methods. For unsubstituted cyclobutanone, the process has been mapped in detail: researchgate.net
Photoexcitation: The molecule absorbs a photon (e.g., at 200 nm), promoting an electron from the n-orbital to the π-orbital (n→π), leading to an excited singlet state (S₁). aip.orguam.es
Intersystem Crossing (ISC): The excited singlet state can undergo intersystem crossing to the corresponding triplet state (T₁), which is often the reactive state for this process.
α-Cleavage: From the T₁ state, the bond between the carbonyl carbon (C1) and an adjacent α-carbon (C2) breaks homolytically. This is the key bond-scission event and leads to the formation of a 1,4-biradical intermediate.
Product Formation: The biradical can then follow several pathways:
Decarbonylation: It can lose a molecule of carbon monoxide (CO) to form a cyclopropane (B1198618) or, after rearrangement, a propene molecule. aip.org
Cycloelimination: It can cleave to form ethylene (B1197577) and ketene (B1206846). aip.org
Ring Expansion: A less common pathway can lead to an oxacarbene intermediate. researchgate.net
In 2,2,3,3-tetramethylcyclobutanone , this pathway is significantly influenced by the substituents. The α-cleavage of the C1-C2 bond would form a highly stabilized tertiary radical at the C2 position due to the two methyl groups. This stabilization would likely lower the activation energy for the α-cleavage step compared to the unsubstituted parent, making the Norrish Type I reaction particularly favorable.
The resulting 1,4-biradical intermediate, tetramethyl-trimethylene, would then dictate the final products. Computational analysis, including the location of transition states, is essential to determine the energetic barriers for each potential subsequent reaction, such as decarbonylation versus recombination or other rearrangements. aip.org
Table 1: Key Photochemical Reaction Pathways of Cyclobutanone
| Step | Description | Intermediate/Product | Computational Method |
| Excitation | Absorption of UV light promotes molecule to S₁ or S₂ excited state. | Cyclobutanone (S₁, S₂) | TD-DFT, CASSCF uam.esarxiv.org |
| α-Cleavage | Homolytic cleavage of the C₁-C₂ bond. | 1,4-acyl-alkyl biradical | CASSCF, MS-CASPT2 researchgate.net |
| Decarbonylation | Loss of carbon monoxide from the biradical. | CO + Trimethylene biradical | DFT, CASSCF researchgate.netaip.org |
| Product Formation | Rearrangement/stabilization of the trimethylene biradical. | CO + Cyclopropane / Propene | MD Simulations, TSH aip.org |
| Cycloelimination | Concerted cleavage after internal conversion to the ground state. | Ethene + Ketene | CASSCF researchgate.net |
This is an interactive data table. Click on the headers to explore the data.
Prediction of Spectroscopic Properties and Conformational Preferences
Computational methods can accurately predict spectroscopic data, which is invaluable for characterizing molecules. For 2,2,3,3-tetramethylcyclobutanone, key predicted properties would include:
Infrared (IR) Spectra: The most prominent feature would be the C=O stretching frequency. Compared to unsubstituted cyclobutanone (~1780 cm⁻¹), the electron-donating methyl groups might cause a slight shift in this frequency. DFT frequency calculations can predict this and other vibrational modes.
Nuclear Magnetic Resonance (NMR) Spectra: Calculations can predict the ¹H and ¹³C chemical shifts. Due to symmetry, the ¹H NMR would likely show a single peak for the twelve equivalent methyl protons. The ¹³C NMR would show distinct signals for the carbonyl carbon, the quaternary C2/C3 carbons, and the methyl carbons.
The conformation of the cyclobutane ring is a critical factor. Unsubstituted cyclobutanone has a puckered conformation to relieve torsional strain. researchgate.net In 2,2,3,3-tetramethylcyclobutanone, the severe steric hindrance between the four methyl groups will dominate the conformational preference. Non-covalent interaction (NCI) analysis, a computational tool, can visualize and quantify these steric clashes. acs.org The molecule would be forced to adopt a conformation that minimizes these repulsive interactions, which may involve a specific puckered angle or even a more planar ring structure, despite the associated increase in torsional strain. This enforced conformation has significant implications for the molecule's reactivity and dynamic behavior.
Molecular Dynamics Simulations for Dynamic Behavior and Relaxation Processes
Molecular dynamics (MD) simulations provide a computational "movie" of a molecule's behavior over time, which is particularly useful for studying photochemical processes that occur on femtosecond to picosecond timescales. cosmosproject.co.ukarxiv.orgucl.ac.uk Recent studies on cyclobutanone have employed extensive MD simulations, often combined with trajectory surface hopping (TSH) methods, to model the events following photoexcitation. aip.orgaip.org
These simulations show that after excitation to the S₂ state, cyclobutanone relaxes extremely quickly (within 500 fs) to the S₁ state. cosmosproject.co.ukucl.ac.uk From there, it can proceed to the triplet state or find a conical intersection to return to the ground state (S₀) before dissociating. researchgate.net
For 2,2,3,3-tetramethylcyclobutanone, MD simulations would be crucial for understanding:
Energy Dissipation: The numerous vibrational modes of the four methyl groups would provide many channels for dissipating the energy from photoexcitation, potentially altering the lifetimes of the excited states compared to the parent compound.
Dissociation Dynamics: After the initial α-cleavage, MD simulations could trace the trajectory of the resulting large biradical, predicting the branching ratio between recombination and fragmentation into isobutene and dimethylketene (B1620107) (following decarbonylation and rearrangement).
The simulations would model the complex interplay between electronic relaxation and nuclear motion, providing a complete picture of the molecule's dynamic response to light. aip.org
Strain Energy Calculations and Their Implications for Reactivity
Cyclobutane rings are inherently strained due to the deviation of their C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5°. This ring strain is a major driving force for the ring-opening reactions that characterize their chemistry. researchgate.net The strain energy can be calculated computationally using homodesmic reactions, where the bonds in the strained molecule are balanced against those in unstrained reference molecules. anu.edu.au
Cyclobutane: Possesses a ring strain of approximately 26 kcal/mol (110 kJ/mol). umass.edumasterorganicchemistry.com
Cyclobutanone: The introduction of the sp² carbonyl carbon slightly alters the geometry, resulting in a comparable, and in some estimations slightly higher, ring strain of around 26-29 kcal/mol (~110-120 kJ/mol). researchgate.netnih.gov
Table 2: Estimated Strain Energies of Cyclobutane and Derivatives
| Compound | Ring Strain (kcal/mol) | Estimated Steric Strain (kcal/mol) | Total Estimated Strain (kcal/mol) | Implication for Reactivity |
| Cyclobutane | ~26.3 umass.edu | 0 | ~26.3 | High |
| Cyclobutanone | ~26-29 researchgate.net | 0 | ~26-29 | High, susceptible to ring opening |
| 2,2,3,3-Tetramethylcyclobutanone | ~26-29 | High | > 40 (Estimated) | Very High, strongly favors fragmentation |
This is an interactive data table. Click on the headers to explore the data.
Applications in Advanced Organic Synthesis and Building Block Chemistry
Utilization as a Strained Ring Building Block for Diverse Molecular Scaffolds
The high degree of ring strain makes cyclobutanone (B123998) derivatives powerful building blocks for constructing more complex molecular architectures. The release of this strain can drive reactions that would otherwise be unfavorable, allowing for the synthesis of diverse scaffolds.
A paramount example of this principle is the application of a close isomer, 2,2,4,4-tetramethylcyclobutane-1,3-dione . This diketone serves as a key precursor to 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO) , a monomer used in the production of high-performance polyesters, such as Tritan™ copolyester. wikipedia.org The synthesis begins with the dimerization of dimethylketene (B1620107), which itself is generated from isobutyric anhydride (B1165640) or a related derivative. wikipedia.orgwikipedia.org The resulting dione (B5365651) is then hydrogenated to yield the diol (CBDO). wikipedia.org This industrial process perfectly illustrates the role of a tetramethylcyclobutane derivative as a fundamental building block for creating large, functional polymeric scaffolds. wikipedia.org
The transformation of the dione into the diol is a critical step that enables its use in polymer chemistry.
Table 1: Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO)
| Step | Reactant(s) | Key Transformation | Product | Catalyst/Conditions |
|---|---|---|---|---|
| 1 | Isobutyric Anhydride | Pyrolysis | Dimethylketene (intermediate) | High Temperature |
| 2 | Dimethylketene | [2+2] Cycloaddition (Dimerization) | 2,2,4,4-Tetramethylcyclobutane-1,3-dione | Spontaneous |
Participation in Cascade Reactions and Tandem Processes
Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, are a hallmark of efficient synthesis. youtube.com The participation of cyclobutanone derivatives in such processes is often challenging due to the potential for thermodynamically driven ring-opening or fragmentation. wikipedia.org
For 2,2,3,3-tetramethylcyclobutanone specifically, a critical structural feature dictates its reactivity: the absence of α-hydrogens (protons on the carbon atoms adjacent to the carbonyl group). msu.edumsu.edu This lack of α-protons prevents it from undergoing a wide range of common cascade reactions that are initiated by the formation of an enol or enolate, such as the Aldol condensation. msu.edusketchy.com
However, ketones lacking α-hydrogens can participate in other types of transformations. One of the most important is the Baeyer-Villiger oxidation , which converts a ketone into an ester (or a cyclic ketone into a lactone) using a peroxyacid. wikipedia.orgorganic-chemistry.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. The regioselectivity of the insertion is predictable, governed by the migratory aptitude of the attached carbon groups. organic-chemistry.orgchem-station.com For 2,2,3,3-tetramethylcyclobutanone, the migrating group would be a quaternary carbon, which has a high migratory aptitude, leading to the formation of a six-membered lactone. This reaction can be a key step in a tandem process for building more complex heterocyclic systems.
Table 2: Migratory Aptitude in Baeyer-Villiger Oxidation
| Relative Migratory Ability |
|---|
| Tertiary alkyl > Cyclohexyl > Secondary alkyl, Phenyl > Primary alkyl > Methyl |
Source: Based on established principles of the Baeyer-Villiger oxidation. organic-chemistry.orgchem-station.com
Role in the Asymmetric Synthesis of Chiral Cyclobutane (B1203170) Derivatives
The synthesis of single-enantiomer chiral compounds is a central goal of modern medicinal and materials chemistry. While 2,2,3,3-tetramethylcyclobutanone itself is achiral and lacks prochiral centers on its ring, the broader class of cyclobutanones serves as valuable starting points for asymmetric synthesis.
Methodologies for generating chiral cyclobutane derivatives typically involve either the asymmetric functionalization of a prochiral cyclobutanone or the use of a chiral auxiliary. For instance, research has shown that a chiral 3-alkoxycyclobutanone, which incorporates a chiral auxiliary derived from ethyl L-lactate, can react with various aldehydes. nih.gov This reaction, mediated by a combination of titanium(IV) chloride and tin(II) chloride, produces chiral 2,3-dihydro-4-pyranones with high levels of enantiomeric excess (up to 93% ee). nih.gov This demonstrates how a related cyclobutanone structure can be a powerful tool for stereocontrolled synthesis.
Table 3: Asymmetric Synthesis of 2,3-Dihydro-4-pyranones
| Aldehyde Reactant | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Benzaldehyde | 81 | 91 |
| 4-Chlorobenzaldehyde | 81 | 93 |
| 4-Methoxybenzaldehyde | 80 | 92 |
| 2-Naphthaldehyde | 88 | 91 |
| Cinnamaldehyde | 72 | 87 |
Data sourced from Negishi et al., Org. Lett. 2010, 12 (21), pp 4984–4987. nih.gov
These strategies highlight how the cyclobutane framework can be manipulated to install chirality, leading to valuable and enantiomerically pure building blocks for further synthetic endeavors.
Development of Novel Synthetic Methodologies Employing Tetramethylcyclobutanone Analogues
The development of novel synthetic methods often focuses on creating versatile building blocks from simple, readily available precursors. The synthesis of 2,2,4,4-tetramethylcyclobutane-1,3-dione is a classic example of such a methodology. wikipedia.org It is efficiently prepared via the [2+2] cycloaddition of dimethylketene, a reactive intermediate that dimerizes spontaneously upon its formation from isobutyryl chloride and a base like triethylamine (B128534). wikipedia.org
This methodology provides robust access to the tetramethylcyclobutane core, which can then be diversified. For example, the dione can be readily converted into other useful derivatives:
Hydrogenation to 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) for polymer synthesis. wikipedia.org
Reaction with hydroxylamine to form 2,2,4,4-tetramethylcyclobutane-1,3-dione dioxime, introducing nitrogen atoms into the scaffold. nih.gov
Isomerization in the presence of a Lewis acid like aluminum trichloride (B1173362) to form the lactone dimer of dimethylketene, another synthetically useful building block. wikipedia.org
These transformations showcase how a single, efficiently produced analogue can serve as a branching point for the creation of a family of related building blocks, each with its own potential applications in synthesis and materials science.
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for its Synthesis
The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact through the use of safer reagents, solvents, and energy-efficient processes. Future research into the synthesis of 2,2,3,3-tetramethylcyclobutanone will likely focus on developing methodologies that align with these principles.
Current synthetic approaches to cyclobutanone (B123998) frameworks often rely on [2+2] cycloadditions or ring rearrangements, which may involve hazardous reagents or produce significant waste. Green alternatives could explore the use of biocatalysis or photochemistry to construct the strained four-membered ring. Moreover, the implementation of phase-transfer catalysis could offer a greener route by enabling reactions in aqueous media or with reduced solvent usage, using catalysts like Triton-B or tetramethyl ammonium (B1175870) bromide. researchgate.net Research has demonstrated the utility of clean and efficient procedures for related syntheses, such as using zinc peroxide as a desulfurizing agent in mild, room-temperature reactions, which could inspire analogous green pathways for precursors to 2,2,3,3-tetramethylcyclobutanone. researchgate.net
| Green Chemistry Approach | Potential Application to Synthesis | Anticipated Benefits |
| Biocatalysis | Enzymatic cyclization of a linear precursor. | High selectivity, mild conditions, biodegradable catalysts. |
| Phase-Transfer Catalysis | Facilitating reactions in biphasic or aqueous systems. | Reduced use of volatile organic solvents, simplified purification. researchgate.net |
| Photochemical Cycloaddition | [2+2] photocycloaddition of appropriately substituted alkenes. | Energy-efficient, potential for novel stereochemical control. |
| Use of Greener Reagents | Employing less toxic and more environmentally benign reagents and catalysts. | Enhanced safety profile, reduced environmental impact. researchgate.net |
Exploration of Novel Catalytic Transformations and Selectivity
The inherent ring strain and unique steric environment of 2,2,3,3-tetramethylcyclobutanone make it a fascinating substrate for exploring novel catalytic transformations. Future research will likely move beyond simple reductions to investigate complex, selectivity-driven reactions that can generate valuable, stereochemically rich products.
Enantioselective catalysis will be a key focus. For instance, the catalytic enantioselective reduction of prochiral cyclobutanones to chiral cyclobutanols has been achieved with high success using catalysts like oxazaborolidines or transition metal complexes. nih.gov Applying similar strategies to 2,2,3,3-tetramethylcyclobutanone could provide access to chiral building blocks that are otherwise difficult to synthesize. Furthermore, the development of catalytic Pauson-Khand-type reactions, which involve a [2+2+1] cycloaddition, could be adapted for enynes derived from this ketone, offering a pathway to complex bicyclic cyclopentenones. uwindsor.ca The exploration of annulation reactions, such as the [3+2] annulation with dinucleophiles like thioureas, could lead to the discovery of novel heterocyclic scaffolds fused to the cyclobutane (B1203170) ring, with regioselectivity being a key aspect to investigate. rsc.org
Table: Potential Catalytic Transformations for 2,2,3,3-Tetramethylcyclobutanone
| Reaction Type | Catalyst System (Examples from related compounds) | Potential Product |
|---|---|---|
| Enantioselective Reduction | Oxazaborolidine (S)-B–Me, (S,S)-Ts-DENEB nih.gov | Chiral 2,2,3,3-tetramethylcyclobutanol |
| Pauson-Khand Reaction | Rh-tolBINAP, Ir-tolBINAP uwindsor.ca | Bicyclic cyclopentenones |
| [3+2] Annulation | Additive-free, mild conditions with thioureas rsc.org | Cyclobutane-fused imidazolidine-2-thiones |
| Sulfurization | Cesium Fluoride (CsF), Triphenylphosphine (PPh₃) nih.gov | Sulfur-rich heterocycles |
Integration with Flow Chemistry and Automated Synthetic Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers significant advantages in terms of safety, scalability, and process control. europa.eu The integration of 2,2,3,3-tetramethylcyclobutanone synthesis and its subsequent transformations into flow chemistry platforms is a promising future direction.
The synthesis of strained ring systems can be hazardous in traditional batch processes due to potential exothermic events. Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat management, making reactions safer and more reproducible. europa.eu Multi-step continuous-flow systems could enable the synthesis and subsequent functionalization of 2,2,3,3-tetramethylcyclobutanone without the need for isolating intermediates. flinders.edu.au This approach, often termed "telescoped synthesis," reduces manual handling, minimizes waste, and accelerates the production of derivatives. nih.gov The use of packed-bed reactors containing immobilized reagents or catalysts can further streamline purification, a significant advantage of flow systems. flinders.edu.audurham.ac.uk Automated platforms can then be used to rapidly screen a wide range of reaction conditions (e.g., temperature, residence time, reagent stoichiometry) to optimize the synthesis of desired products. europa.eu
| Feature of Flow Chemistry | Advantage for 2,2,3,3-Tetramethylcyclobutanone Chemistry |
| Enhanced Heat Transfer | Improved safety and control over potentially exothermic reactions. europa.eu |
| Precise Control | Accurate manipulation of residence time, temperature, and pressure. europa.eu |
| Scalability | Straightforward scaling of production by extending operation time. flinders.edu.au |
| In-line Purification | Use of solid-supported scavengers and reagents to purify the product stream continuously. durham.ac.uk |
| Automation | High-throughput screening of reaction conditions for rapid optimization. |
Advanced In Situ Spectroscopic Characterization for Reaction Monitoring
To fully understand and optimize the novel reactions of 2,2,3,3-tetramethylcyclobutanone, advanced in situ spectroscopic techniques are indispensable. These methods allow for the real-time monitoring of reacting species, providing crucial insights into reaction kinetics, mechanisms, and the formation of transient intermediates.
Coupling flow reactors with online analytical tools like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy allows for continuous reaction monitoring. nih.goved.ac.uk Miniature mass spectrometers can be integrated directly into a flow system to track the consumption of reactants and the formation of products and byproducts in real-time. durham.ac.uk For more detailed structural information, in situ NMR provides a powerful, non-invasive probe into the reaction mixture. ed.ac.uk Furthermore, time-resolved infrared spectroscopy, such as using quantum cascade lasers, can be employed to identify and track the kinetics of short-lived reactive species that may be crucial to the reaction mechanism. copernicus.org These advanced analytical approaches will be vital for elucidating the complex reaction pathways of this sterically congested ketone and for optimizing the selective synthesis of desired products.
Table: In Situ Spectroscopic Techniques for Reaction Analysis
| Technique | Information Gained | Relevance to 2,2,3,3-Tetramethylcyclobutanone |
|---|---|---|
| Mass Spectrometry (MS) | Real-time tracking of molecular weights of reactants, products, and intermediates. nih.govdurham.ac.uk | Rapid optimization of reaction conditions in flow synthesis. |
| NMR Spectroscopy | Detailed structural information on species in solution, reaction kinetics. ed.ac.uk | Elucidation of reaction mechanisms and stereochemical outcomes. |
| FT-IR/QCL Spectroscopy | Identification of functional groups and monitoring of short-lived species. copernicus.org | Characterization of transient intermediates in catalytic cycles. |
| UV-Vis Spectroscopy | Monitoring of chromophoric species, often used for kinetic studies. researchgate.net | Studying reactions that involve colored intermediates or products. |
Q & A
Q. What are the established synthetic routes for 2,2,3,3-tetramethylcyclobutanone?
The compound can be synthesized via oxidation of methylenecyclobutane derivatives. For example, performic acid oxidation of 1-(hydroxymethyl)-1-cyclobutanol (derived from methylenecyclobutane) yields cyclobutanone derivatives with up to 90% efficiency. Adapting this method for tetramethyl-substituted precursors may require optimization of reaction conditions (e.g., solvent, temperature) to account for steric hindrance from methyl groups .
Key Steps :
- Precursor preparation (e.g., methylenecyclobutane derivatives).
- Oxidation using performic acid or hydrogen peroxide in t-butyl alcohol.
- Purification via distillation or chromatography.
Q. How can spectroscopic techniques differentiate cis and trans isomers of 2,2,3,3-tetramethylcyclobutanone?
- NMR : The trans isomer (CAS 28113-34-0) exhibits distinct coupling constants (J values) in <sup>1</sup>H NMR due to spatial arrangement of methyl groups. Cis isomers typically show higher symmetry, leading to fewer split signals.
- Mass Spectrometry : Fragmentation patterns differ; the trans isomer may display unique ion peaks correlated with its stereochemistry .
Q. What stability considerations are critical for handling 2,2,3,3-tetramethylcyclobutanone?
- Thermal Stability : The cyclobutanone ring’s inherent strain (~26 kcal/mol) increases reactivity. Store at 0–6°C to prevent decomposition .
- Oxidative Sensitivity : Avoid prolonged exposure to air; use inert atmospheres (N2/Ar) during reactions .
Advanced Research Questions
Q. How does ring strain influence the reactivity of 2,2,3,3-tetramethylcyclobutanone in [2+2] cycloadditions?
The tetramethyl substitution exacerbates ring strain, making the compound a reactive dienophile. Photochemical [2+2] cycloadditions with α,β-unsaturated ketones proceed via a triplet-state 1,4-diradical intermediate. Sensitizers like acetone or benzophenone enhance reaction efficiency by populating the triplet state .
Example Reaction :
Cyclobutanone + α,β-unsaturated ketone → Bicyclic product
Mechanistic Insight : Steric effects from methyl groups may slow ring-opening steps, favoring cycloadduct formation .
Q. What challenges arise in achieving enantiomeric purity during synthesis?
- Racemization Risk : The strained ring is prone to racemization under acidic/basic conditions. Use mild, non-ionic bases (e.g., DBU) to minimize this.
- Chiral Auxiliaries : Incorporate chiral ligands (e.g., BINAP) in transition-metal-catalyzed steps to induce asymmetry .
Q. How can computational modeling predict regioselectivity in reactions involving this compound?
- DFT Calculations : Analyze frontier molecular orbitals (FMOs) to identify reactive sites. For example, the LUMO of 2,2,3,3-tetramethylcyclobutanone is localized on the carbonyl carbon, directing nucleophilic attacks.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity (e.g., antimicrobial effects in related cyclobutanones) .
Data Contradiction Analysis
Q. Why do different synthetic methods report varying yields for cyclobutanone derivatives?
Discrepancies arise from:
- Oxidant Choice : Performic acid yields 80–83% glycols, while KMnO4 gives 40% .
- Steric Effects : Tetramethyl groups hinder glycol cleavage, reducing cyclobutanone yields compared to unsubstituted analogs.
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C8H14O | |
| CAS Registry Number | 4070-14-8 (cis), 28113-34-0 (trans) | |
| Stability | Store at 0–6°C, inert atmosphere |
Q. Table 2. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Oxidant | Performic acid | ↑ Yield (80–90%) |
| Temperature | 0–25°C | ↓ Side reactions |
| Solvent | Methylene chloride | ↑ Cleavage efficiency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
